molecular formula C11H7IN2S B2558750 6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 118001-66-4

6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B2558750
CAS No.: 118001-66-4
M. Wt: 326.16
InChI Key: YKUFKEFHTRAZMP-UHFFFAOYSA-N
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Description

6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound with the molecular formula C11H7IN2S. It is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core substituted with a 4-iodophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 4-iodobenzaldehyde under acidic conditions to form the desired imidazo[2,1-b][1,3]thiazole ring system . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where the intermediate compounds are not isolated but directly used in subsequent reactions . This approach minimizes waste and reduces production time.

Chemical Reactions Analysis

Types of Reactions

6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 6-(4-azidophenyl)imidazo[2,1-b][1,3]thiazole, while a Suzuki coupling reaction could produce a biaryl derivative .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole
  • 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole
  • 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole

Uniqueness

6-(4-Iodophenyl)imidazo[2,1-b][1,3]thiazole is unique due to the presence of the iodine atom, which can be easily substituted to create a variety of derivatives. This makes it a versatile building block in synthetic chemistry . Additionally, the iodine atom can enhance the compound’s biological activity by increasing its lipophilicity and facilitating interactions with biological targets .

Properties

IUPAC Name

6-(4-iodophenyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUFKEFHTRAZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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